molecular formula C18H14FN5 B2998202 N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393820-63-8

N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2998202
CAS No.: 393820-63-8
M. Wt: 319.343
InChI Key: LSLBMMPJDBOBPU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C18H14FN5 and its molecular weight is 319.343. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to be privileged scaffolds for the development of kinase inhibitors . Therefore, the primary targets of this compound are likely to be kinases, which play crucial roles in cellular signal transduction pathways.

Mode of Action

This compound, as a kinase inhibitor, likely works by binding to the ATP-binding site of kinases . This prevents the transfer of a phosphate group from ATP to a substrate protein, thus inhibiting the kinase’s activity. The specific mode of action would depend on the particular kinase target and could result in the inhibition of cell proliferation, cell cycle progression, or other cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on the specific kinase targets. For example, if the compound targets EGFR tyrosine kinase, it could affect pathways related to cell proliferation and survival . Inhibition of these pathways could lead to decreased tumor growth in cancer cells.

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if the compound effectively inhibits a kinase involved in cell proliferation, it could result in decreased tumor growth in cancer cells .

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5/c1-12-4-2-7-15(8-12)24-18-16(10-22-24)17(20-11-21-18)23-14-6-3-5-13(19)9-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLBMMPJDBOBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.